6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
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Overview
Description
6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused pyrazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylpyrazole with a suitable pyridine derivative, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole-pyridine framework .
Scientific Research Applications
6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism by which 6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features.
6-Ethoxy-2-methylpyrazolo[1,5-a]pyridine-5-carboxylic acid: A derivative with an ethoxy group instead of a methyl group.
Uniqueness
6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
6-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-7-4-8(9(12)13)10-11(7)5-6/h2-5H,1H3,(H,12,13) |
InChI Key |
SIOZDDUFDRGVOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)O)C=C1 |
Origin of Product |
United States |
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